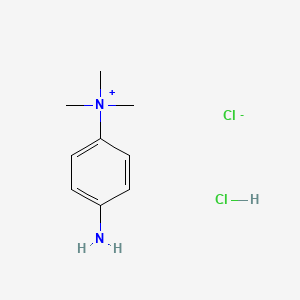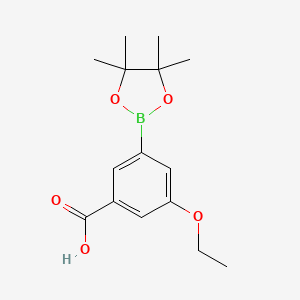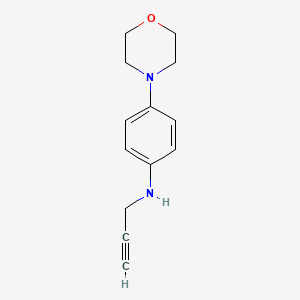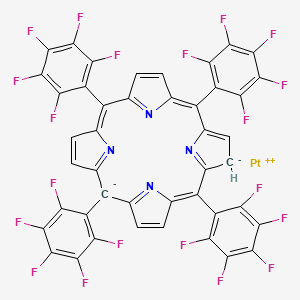
platinum(II) meso-tetrakis(pentafluorophenyl) porphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum(II) meso-tetrakis(pentafluorophenyl) porphyrin is a useful research compound. Its molecular formula is C44H8F20N4Pt and its molecular weight is 1167.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
PT(II) MESO-TETRA(PENTAFLUOROPHENYL)PORPHINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different platinum complexes.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups using appropriate reagents[][1].
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
PT(II) MESO-TETRA(PENTAFLUOROPHENYL)PORPHINE has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in C-H bond activation reactions[][1].
Biology: The compound is employed in oxygen sensing and imaging due to its photophysical properties.
Medicine: It is explored for use in photodynamic therapy for cancer treatment.
Industry: The compound is used in the production of high-efficiency organic light-emitting diodes (OLEDs) and other luminescent materials[][1].
Mecanismo De Acción
The mechanism by which PT(II) MESO-TETRA(PENTAFLUOROPHENYL)PORPHINE exerts its effects involves its ability to interact with molecular oxygen and other substrates. The platinum center plays a crucial role in facilitating these interactions, leading to various catalytic and photophysical effects . The compound’s unique structure allows it to act as an efficient sensor and catalyst in different environments.
Comparación Con Compuestos Similares
PT(II) MESO-TETRA(PENTAFLUOROPHENYL)PORPHINE is compared with other metalloporphyrins such as palladium(II) meso-tetra(pentafluorophenyl)porphine and rhodium(III) meso-tetra(pentafluorophenyl)porphine . While these compounds share similar structures, PT(II) MESO-TETRA(PENTAFLUOROPHENYL)PORPHINE is unique due to its enhanced photophysical properties and stability. This makes it particularly suitable for applications in oxygen sensing and photodynamic therapy.
Similar Compounds
- Palladium(II) meso-tetra(pentafluorophenyl)porphine
- Rhodium(III) meso-tetra(pentafluorophenyl)porphine
Propiedades
Fórmula molecular |
C44H8F20N4Pt |
|---|---|
Peso molecular |
1167.6 g/mol |
Nombre IUPAC |
platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-2H-porphyrin-2,15-diide |
InChI |
InChI=1S/C44H8F20N4.Pt/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8H;/q-2;+2 |
Clave InChI |
OXKPMKLTIJUTAM-UHFFFAOYSA-N |
SMILES canónico |
[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=C(C(=C(C(=C6F)F)F)F)F)C=C5)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C9=C(C(=C(C(=C9F)F)F)F)F.[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


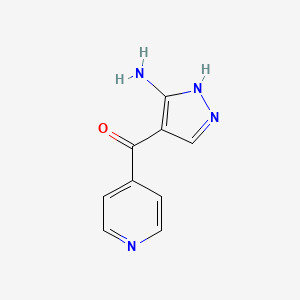
![(3aR,5S,6S,6aR)-6-Hydroxy-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B11762456.png)
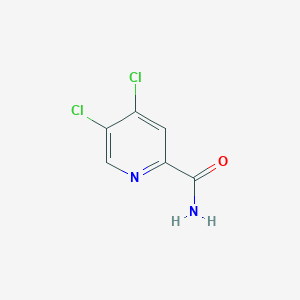

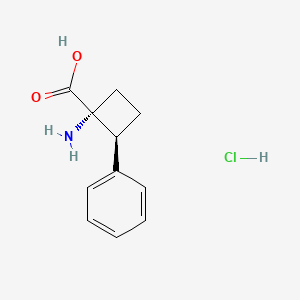
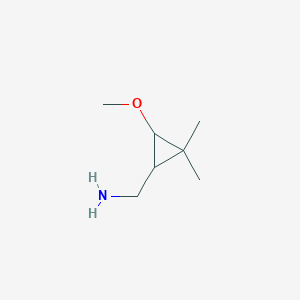


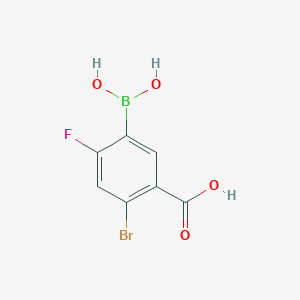
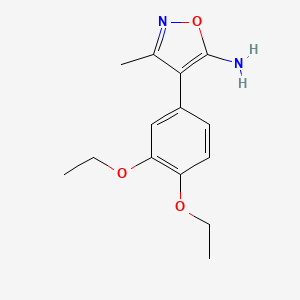
![Methyl 4-amino-7-bromopyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11762512.png)
